molecular formula C8H12O3 B14475756 2,5-Diethyloxolane-3,4-dione CAS No. 65936-76-7

2,5-Diethyloxolane-3,4-dione

Cat. No.: B14475756
CAS No.: 65936-76-7
M. Wt: 156.18 g/mol
InChI Key: OAEHIXPIGWGIGO-UHFFFAOYSA-N
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Description

2,5-Diethyloxolane-3,4-dione is an organic compound with a unique structure that includes an oxolane ring substituted with ethyl groups at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Diethyloxolane-3,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of diethyl malonate with ethyl chloroformate in the presence of a base, followed by cyclization to form the oxolane ring. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to optimize efficiency and scalability. Catalysts and automated systems are often employed to maintain consistent reaction conditions and to minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,5-Diethyloxolane-3,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield alcohols or other reduced forms.

    Substitution: The ethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

2,5-Diethyloxolane-3,4-dione has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and metabolic pathways.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-Diethyloxolane-3,4-dione involves its interaction with specific molecular targets. In biological systems, it may act on enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethyloxolane-3,4-dione: Similar structure but with methyl groups instead of ethyl groups.

    2,5-Dipropyloxolane-3,4-dione: Contains propyl groups instead of ethyl groups.

Uniqueness

2,5-Diethyloxolane-3,4-dione is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in specific synthetic and industrial applications.

Properties

CAS No.

65936-76-7

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

2,5-diethyloxolane-3,4-dione

InChI

InChI=1S/C8H12O3/c1-3-5-7(9)8(10)6(4-2)11-5/h5-6H,3-4H2,1-2H3

InChI Key

OAEHIXPIGWGIGO-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)C(=O)C(O1)CC

Origin of Product

United States

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